1H-Imidazole-4-carbonitrile
Overview
Description
1H-Imidazole-4-carbonitrile is a chemical compound with the molecular formula C4H3N3 and a molecular weight of 93.09 g/mol . It is used for R&D purposes and not recommended for medicinal or household use .
Synthesis Analysis
The compound was synthesized in three steps from diaminomaleonitrile with an overall yield of 38% . The synthesis started from the use of glyoxal and formaldehyde in ammonia .Molecular Structure Analysis
Single-crystal X-ray analysis reveals that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile isomer . The imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .Chemical Reactions Analysis
Imidazole compounds have unique optical properties. Their applications have attracted more and more attention in optical analysis, including fluorescence probe, colorimetric probe, electrochemiluminescence sensor, fiber optical sensor, surface plasmon resonance, etc .Physical And Chemical Properties Analysis
1H-Imidazole-4-carbonitrile has a topological polar surface area of 52.5 Ų and a rotatable bond count of 0 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Therapeutic Potential
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures. The derivatives of imidazole show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- Methods of Application: The specific methods of application would depend on the specific derivative and its intended use. For example, some imidazole derivatives are used as drugs and would be administered according to medical guidelines .
- Results or Outcomes: The outcomes also vary widely depending on the specific derivative and its use. For example, some imidazole derivatives have been found to be effective in treating various diseases .
Microbiological Activity
- Scientific Field: Microbiology .
- Summary of Application: Some derivatives of imidazole have been found to have microbiological activity, making them potentially useful in treating infections .
- Methods of Application: The specific methods of application would depend on the specific derivative and its intended use. For example, some imidazole derivatives might be used as antimicrobial agents .
- Results or Outcomes: The outcomes would depend on the specific derivative and its use. For example, some imidazole derivatives have been found to be effective against certain types of bacteria .
Material Science
- Scientific Field: Material Science .
- Summary of Application: 1H-Imidazole-4-carbaldehyde has applications in material science, where it is employed in the preparation of functionalized polymers, ligands for coordination chemistry, and as a component in metal-organic frameworks .
- Methods of Application: The specific methods of application would depend on the specific use. For example, it might be used in the synthesis of certain types of polymers .
- Results or Outcomes: The outcomes would depend on the specific use. For example, it might result in the creation of new types of materials with unique properties .
Synthesis of Arylamide FMS Inhibitors
- Scientific Field: Pharmaceutical Chemistry .
- Summary of Application: 1H-Imidazole-4-carbonitrile acts as a reagent in the structure-based optimization of a potent class of arylamide FMS inhibitors .
- Methods of Application: The specific methods of application would depend on the specific derivative and its intended use. For example, 1H-Imidazole-4-carbonitrile might be used in the synthesis of arylamide FMS inhibitors .
- Results or Outcomes: The outcomes would depend on the specific derivative and its use. For example, it might result in the creation of potent arylamide FMS inhibitors .
Organic Synthesis
- Scientific Field: Organic Chemistry .
- Summary of Application: 1H-Imidazole-4-carbaldehyde is a versatile chemical compound with a wide range of applications in various fields. Due to its unique structure and properties, it has found extensive use in organic synthesis .
- Methods of Application: The specific methods of application would depend on the specific use. For example, it might be used in the synthesis of certain types of organic compounds .
- Results or Outcomes: The outcomes would depend on the specific use. For example, it might result in the creation of new types of organic compounds with unique properties .
Ionic Liquids and N-Heterocyclic Carbenes
- Scientific Field: Green Chemistry and Organometallic Catalysis .
- Summary of Application: Imidazole derivatives have extended their application as ionic liquids and N-heterocyclic carbenes (NHCs). These are used due to the demand for environmentally friendly methods in chemical organic synthesis .
- Methods of Application: The specific methods of application would depend on the specific use. For example, imidazole derivatives might be used in the synthesis of ionic liquids and NHCs .
- Results or Outcomes: The outcomes would depend on the specific use. For example, it might result in the creation of new types of ionic liquids and NHCs with unique properties .
Safety And Hazards
Future Directions
Imidazole derivatives have shown promising pharmacological effects, particularly as anticancer, anti-microbial, and anti-inflammatory agents, with great potential for treating various human diseases . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable .
properties
IUPAC Name |
1H-imidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3/c5-1-4-2-6-3-7-4/h2-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVGXXPWOYZODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340407 | |
Record name | 1H-Imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4-carbonitrile | |
CAS RN |
57090-88-7 | |
Record name | 1H-Imidazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57090-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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